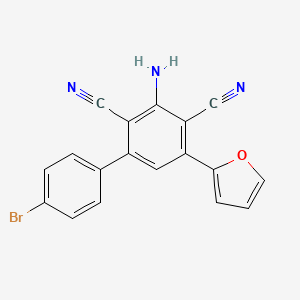![molecular formula C18H19NO3 B3571073 1-[3-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B3571073.png)
1-[3-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone
Overview
Description
1-[3-(3,4-Diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with acetyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone typically involves the reaction of 2,5-dimethylpyrrole with appropriate acetylating agents under controlled conditions. One common method involves refluxing a mixture of 2,5-dimethylpyrrole and acetyl chloride in the presence of a base such as pyridine . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3,4-Diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-[3-(3,4-Diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes, such as enoyl-ACP reductase and dihydrofolate reductase, by binding to their active sites . This inhibition can disrupt essential metabolic pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
- N-(3,4-Diacetyl-2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide : Shares a similar pyrrole core but with different substituents.
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides : Contains a pyrrole ring with acetyl and benzohydrazide groups.
Uniqueness: 1-[3-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(3,4-diacetyl-2,5-dimethylpyrrol-1-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-10-17(13(4)21)18(14(5)22)11(2)19(10)16-8-6-7-15(9-16)12(3)20/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEQORFZJNWSBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=CC(=C2)C(=O)C)C)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl {[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B3570998.png)
![ETHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE](/img/structure/B3571001.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B3571008.png)

![4-FLUORO-N-(4-METHYLPHENYL)-N-[2-(MORPHOLIN-4-YL)-2-OXOETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3571027.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-methylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3571034.png)
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N,N-di(propan-2-yl)benzamide](/img/structure/B3571044.png)
![Methyl 4-[(4-chlorophenyl)methyl-methylsulfonylamino]benzoate](/img/structure/B3571051.png)
![N-(3-acetylphenyl)-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3571054.png)
![N-(5-chloro-2-methylphenyl)-N-[4-(4-morpholinylcarbonyl)benzyl]benzenesulfonamide](/img/structure/B3571055.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-cyclohexylbenzamide](/img/structure/B3571057.png)
![2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-cyclopentylbenzamide](/img/structure/B3571065.png)
![ethyl 4-{3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B3571074.png)
